molecular formula C11H10ClNOS B186868 3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide CAS No. 5661-62-1

3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide

Cat. No. B186868
CAS RN: 5661-62-1
M. Wt: 239.72 g/mol
InChI Key: PUQKDRKZNPBMDY-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a heterocyclic compound that contains a benzothiophene ring with a chloro and carboxamide group attached to it. In

Mechanism Of Action

The mechanism of action of 3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of inflammatory mediators and cancer cell growth. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has been found to have anti-microbial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One advantage of 3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide is its potential applications in medicinal chemistry and drug discovery. The compound has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory and anti-microbial activities. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several future directions for the study of 3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide. One direction is to further explore its potential applications in medicinal chemistry and drug discovery. The compound has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory and anti-microbial activities. Another direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Additionally, the compound can be modified to improve its solubility in water and other solvents, which can expand its potential applications in various fields.

Synthesis Methods

The synthesis of 3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the reaction of 3-chlorobenzothiophene with dimethylamine and carbon dioxide in the presence of a catalyst such as palladium on carbon. The reaction yields the desired compound with a yield of 60-70%. This method of synthesis has been optimized to obtain higher yields and purity of the compound.

Scientific Research Applications

3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown anti-microbial activity against various bacterial strains.

properties

CAS RN

5661-62-1

Product Name

3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C11H10ClNOS/c1-13(2)11(14)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,1-2H3

InChI Key

PUQKDRKZNPBMDY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C2=CC=CC=C2S1)Cl

Canonical SMILES

CN(C)C(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

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